molecular formula C21H18N2O2S B2636538 (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 865545-43-3

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Cat. No.: B2636538
CAS No.: 865545-43-3
M. Wt: 362.45
InChI Key: OAABXKSMKXIWBZ-QURGRASLSA-N
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Description

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a naphthothiazole core with an ethyl group at the 3-position and a methoxybenzamide moiety at the 4-position, connected through an imine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide typically involves the following steps:

    Formation of the Naphthothiazole Core: The naphthothiazole core can be synthesized via a cyclization reaction between a 2-aminothiophenol and a 2-bromo-1-ethylnaphthalene under basic conditions.

    Imine Formation: The resulting naphthothiazole derivative is then reacted with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the imine linkage, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine linkage to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural features, this compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. It can be used as a lead compound for drug development.

    Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole Derivatives: Compounds with similar naphthothiazole cores but different substituents.

    Benzamide Derivatives: Compounds with benzamide moieties but different aromatic or heterocyclic cores.

Uniqueness

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is unique due to its specific combination of a naphthothiazole core with an ethyl group and a methoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

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Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-23-18-13-10-14-6-4-5-7-17(14)19(18)26-21(23)22-20(24)15-8-11-16(25-2)12-9-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAABXKSMKXIWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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